Fenpropidin

Übersicht

Beschreibung

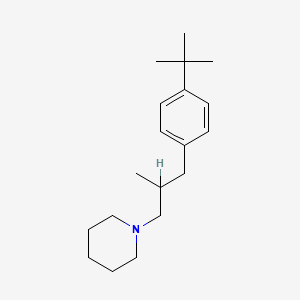

Fenpropidin is a member of the class of piperidines. It is a tertiary amine and is also known as 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine . It has been investigated for the treatment of Hernia .

Molecular Structure Analysis

The molecular formula of Fenpropidin is C19H31N . The InChIKey is MGNFYQILYYYUBS-UHFFFAOYSA-N . The structure of Fenpropidin is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A study has established a brand-new effective chiral analysis method for the Fenpropidin enantiomers . This method was successfully verified by enantioselective dissipation of Fenpropidin in soil under the field .Physical And Chemical Properties Analysis

Fenpropidin has a molecular weight of 273.5 g/mol . The IUPAC Name is 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine .Wissenschaftliche Forschungsanwendungen

Fungicide in Agriculture

Fenpropidin is a widely employed chiral fungicide . It plays an important role in controlling plant diseases and is frequently detected in diverse environments .

Enantioselective Metabolism

In an in vitro rat liver microsomes cultivation (RLMs), the metabolism of Fenpropidin exhibited the order of R-FPD > S-FPD, with respective half-lives of 10.42 ± 0.11 and 12.06 ± 0.15 min . This enantioselective metabolism provides valuable insights into the potential risks of Fenpropidin to human health .

Environmental Risk Assessment

The enantioselective fate of Fenpropidin was studied by examining its degradation in three soils with varying physical and chemical properties under aerobic, anaerobic, and sterile conditions . Enantioselective degradation of Fenpropidin occurred in soils without enantiomeric transformation, displaying a preference for R-FPD degradation . This study aids in understanding the behavior of Fenpropidin in the environment .

Chiral Analysis

A brand-new effective chiral analysis method for the Fenpropidin enantiomers has been established . This method provides a basis for accurate residue monitoring and the risk assessment of Fenpropidin .

Dissipation in Soil

R-(+)-Fenpropidin dissipated faster than S-(-)-Fenpropidin in soil, with half-lives of 19.8 days and 22.4 days respectively . This enantioselective dissipation provides important information for the environmental risk assessment of Fenpropidin .

Molecular Docking

The enantio-separation mechanism of the Fenpropidin enantiomers was revealed by molecular docking . This study provides a deeper understanding of the chiral recognition mechanism of Fenpropidin .

Wirkmechanismus

Target of Action

Fenpropidin is a widely employed chiral fungicide . The primary targets of Fenpropidin are the enzymes involved in the biosynthesis of the fungal cell membrane . These enzymes are crucial for the synthesis of ergosterol, the main sterol in the fungal cell membrane . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

It is known that fenpropidin interacts with its targets, the enzymes involved in ergosterol biosynthesis, and inhibits their function . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .

Biochemical Pathways

Fenpropidin affects the ergosterol biosynthesis pathway in fungi . Ergosterol is a key component of the fungal cell membrane. When the enzymes involved in ergosterol biosynthesis are inhibited by Fenpropidin, the production of ergosterol is reduced. This leads to a disruption in the structure and function of the fungal cell membrane, causing cell death .

Pharmacokinetics

It is known that the metabolism of fenpropidin exhibits enantioselectivity, with the r-enantiomer being metabolized faster than the s-enantiomer .

Result of Action

The primary result of Fenpropidin’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . The toxicity of the major metabolites of Fenpropidin is predicted to be stronger than the toxicity of Fenpropidin itself .

Action Environment

The action of Fenpropidin can be influenced by various environmental factors. For example, the degradation of Fenpropidin in soil has been found to be enantioselective, with a preference for the degradation of the R-enantiomer . This suggests that the environmental fate and efficacy of Fenpropidin can be influenced by the physical and chemical properties of the environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNFYQILYYYUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058157 | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpropidin | |

CAS RN |

67306-00-7 | |

| Record name | Fenpropidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropidin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of fenpropidin in fungi?

A1: Fenpropidin, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]

Q2: What are the downstream consequences of inhibiting these enzymes?

A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []

Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?

A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of fenpropidin. []

Q4: Are there fungi that exhibit intrinsic resistance to fenpropidin? If so, what is the mechanism?

A4: Yes, Fusarium graminearum exhibits intrinsic resistance to fenpropidin. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including fenpropidin. []

Q5: Is there any spectroscopic data available for fenpropidin?

A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of fenpropidin enantiomers for the first time. []

Q6: How does the formulation of fenpropidin impact its application?

A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with fenpropidin as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []

Q7: Are there specific challenges related to the stability of fenpropidin in formulations?

A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in fenpropidin formulations to ensure sufficient stability for commercial use. []

Q8: Does fenpropidin exhibit enantioselectivity in its biological activity?

A8: Yes, studies have shown that the R-enantiomer of fenpropidin exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]

Q9: Has the relationship between the structure of fenpropidin and its activity been investigated?

A9: Research has explored incorporating silicon into the structure of fenpropidin and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to fenpropidin itself. []

Q10: Does cross-resistance exist between fenpropidin and other fungicides?

A10: Yes, cross-resistance has been observed between fenpropidin and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]

Q11: What are the mechanisms behind this cross-resistance?

A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []

Q12: What analytical methods are used to detect and quantify fenpropidin?

A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of fenpropidin residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]

Q13: Has the determination of fenpropidin enantiomers been investigated?

A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of fenpropidin enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of fenpropidin in crops like grapes, sugar beets, and wheat. []

Q14: Are there methods to study the fate of fenpropidin in the environment?

A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure fenpropidin volatilization from a wheat field. []

Q15: What is the environmental fate of fenpropidin?

A15: Fenpropidin can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []

Q16: What is the environmental impact of fenpropidin volatilization?

A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []

Q17: Have any studies investigated the toxicity of fenpropidin on non-target organisms?

A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified fenpropidin as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dinitro-4-[(2-phenylethyl)amino]benzoic acid](/img/structure/B1672446.png)

![Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate](/img/structure/B1672450.png)

![2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine](/img/structure/B1672462.png)

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)